molecular formula C11H13ClFNO B3077131 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol CAS No. 1044766-62-2

1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B3077131
CAS No.: 1044766-62-2
M. Wt: 229.68 g/mol
InChI Key: ZMAVNKAIOGNWPY-UHFFFAOYSA-N
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Description

1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol (CAS 1044766-62-2) is a pyrrolidine derivative of interest in medicinal chemistry and organic synthesis. Its molecular formula is C₁₁H₁₃ClFNO with a molecular weight of 229.68 g/mol [ citation 1 ][ citation 4 ]. The compound features a polar hydroxyl group on the pyrrolidine ring and electron-withdrawing chloro and fluoro substituents on the aromatic ring, a combination that significantly influences its physicochemical properties, including solubility and lipophilicity, and its potential for biological interactions [ citation 4 ]. Research Applications and Biological Activity This compound serves as a versatile chemical intermediate in the synthesis of more complex organic molecules [ citation 4 ]. In scientific research, it is investigated for its potential biological activity . Recent studies on pyrrolidine derivatives with halogen substituents have demonstrated significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species such as S. aureus and E. coli [ citation 4 ]. The minimum inhibitory concentration (MIC) for this compound against these organisms has been reported in the range of 0.0039 to 0.025 mg/mL, indicating potent activity [ citation 4 ]. Its potential applications extend to antiviral research and the development of new pharmaceuticals [ citation 4 ]. Structural Features and Comparison The structure of this compound, characterized by a benzyl-linked 3-chloro-2-fluorophenyl group, is a key differentiator. Comparisons with similar compounds show that the presence of both chloro and fluoro substituents on the aromatic ring, as opposed to a single halogen, can enhance electronic properties and binding affinity [ citation 4 ]. Replacing the benzene ring with a heterocycle like pyridine, or changing the linker from a benzyl (CH₂) to a benzoyl (CO) group, can substantially alter hydrogen-bonding capability and overall molecular properties, underscoring the unique value of this specific chemical structure in research [ citation 4 ]. Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use [ citation 1 ][ citation 4 ].

Properties

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c12-10-3-1-2-8(11(10)13)6-14-5-4-9(15)7-14/h1-3,9,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAVNKAIOGNWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 3-chloro-2-fluorobenzylamine with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

1-(3-Chloro-benzyl)-pyrrolidin-3-ol (CAS 1033012-64-4)
  • Molecular Formula: C₁₁H₁₄ClNO
  • Key Differences : Lacks the 2-fluoro substituent on the benzene ring.
1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol (CAS 1343606-51-8)
  • Molecular Formula : C₁₀H₁₃ClN₂O
  • Key Differences : Replaces the benzene ring with a pyridine heterocycle (6-chloro substitution).
  • Implications : The nitrogen in pyridine introduces hydrogen-bonding capability and changes electronic properties, which may enhance interactions with enzymatic targets but reduce lipophilicity .

Core Structural Modifications

[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol (CAS 1281212-31-4)
  • Molecular Formula: C₁₂H₁₃ClFNO₂
  • Key Differences : Features a benzoyl (CO-) group instead of a benzyl (CH₂-) linker.
(S)-1-(4-((3-((Phenylsulfonyl)methyl)phenoxy)methyl)benzyl)pyrrolidin-3-ol
  • Key Differences : Incorporates a sulfonyl group and extended aromatic substituents.
  • Implications : Increased steric bulk and hydrophobicity may enhance membrane permeability but reduce solubility .

Heterocyclic and Fused-Ring Derivatives

(4aR)-1-[(3-Chloro-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
  • Key Differences : Contains a fused pyrrolo-pyridazine core and a carboxamide group.

Comparative Data Table

Compound Name Molecular Formula Aromatic Substituents Core Structure Notable Features
1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol C₁₁H₁₃ClFNO 3-Cl, 2-F Pyrrolidin-3-ol Hydroxyl group for H-bonding
1-(3-Chloro-benzyl)-pyrrolidin-3-ol C₁₁H₁₄ClNO 3-Cl Pyrrolidin-3-ol Simpler substitution
1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol C₁₀H₁₃ClN₂O 6-Cl (pyridine) Pyrrolidin-3-ol Heterocyclic aromatic ring
(S)-1-(4-((3-((Phenylsulfonyl)methyl)phenoxy)methyl)benzyl)pyrrolidin-3-ol C₂₅H₂₆N₂O₄S Complex substituents Pyrrolidin-3-ol Sulfonyl group, increased bulk

Research Findings and Implications

  • Synthetic Feasibility : The synthesis of related compounds (e.g., ) involves nucleophilic substitution of pyrrolidin-3-ol derivatives with benzyl halides. The 2-fluoro substituent may require controlled reaction conditions to prevent displacement .
  • Pharmacokinetics: The 3-chloro-2-fluoro substitution pattern likely enhances metabolic stability compared to non-fluorinated analogs, as fluorine resists oxidative degradation .

Biological Activity

1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol (CAS No. 1044766-62-2) is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3-chloro-2-fluorophenylmethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral research.

The molecular formula for 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol is C11H13ClFNO, with a molecular weight of 229.68 g/mol. The compound features a hydroxyl group that may play a crucial role in its biological activity by participating in hydrogen bonding and influencing solubility.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of pyrrolidine derivatives, including 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol. Research indicates that compounds with halogen substituents exhibit significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organisms
1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol0.0039 - 0.025S. aureus, E. coli
Sodium pyrrolidideNot reportedVarious harmful bacteria
Other pyrrolidine derivativesVariesVarious strains

The minimum inhibitory concentration (MIC) for 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol against S. aureus and E. coli was found to be between 0.0039 and 0.025 mg/mL, indicating potent antibacterial activity .

The mechanism by which 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activity, leading to various biological outcomes, including inhibition of bacterial growth.

Study on Antibacterial Activity

A study conducted on synthesized pyrrolidine derivatives demonstrated that those containing halogen substituents showed enhanced antibacterial properties compared to their non-halogenated counterparts. In this study, the compound was assessed for its efficacy against multiple bacterial strains, showcasing its potential as an antimicrobial agent .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol with high purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation to attach the 3-chloro-2-fluorophenyl group to the pyrrolidine ring. Key intermediates include halogenated aryl precursors and pyrrolidine derivatives. For example, reduction of ketone intermediates using NaBH4 under controlled temperatures (0–5°C) can yield the alcohol moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction optimization requires strict control of solvent polarity (e.g., dichloromethane or THF) and anhydrous conditions to minimize side reactions .

Basic: Which analytical techniques are recommended for characterizing the structure of 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) to identify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.
  • X-ray Crystallography to resolve absolute configuration if chiral centers are present.
  • Infrared (IR) Spectroscopy to confirm hydroxyl and aromatic functionalities.
    For example, ¹⁹F NMR is critical for distinguishing fluorine substituents in the aryl group .

Advanced: How does stereochemistry influence the biological activity of 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol, and how can enantiomeric purity be ensured?

Methodological Answer:
Stereochemistry significantly impacts binding affinity to biological targets (e.g., receptors or enzymes). To ensure enantiomeric purity:

  • Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) for separation.
  • Employ asymmetric synthesis with chiral catalysts (e.g., BINAP-ruthenium complexes).
  • Validate enantiomeric excess (ee) via polarimetry or circular dichroism (CD) .
    Studies on analogous pyrrolidine derivatives show that (R)-enantiomers often exhibit higher activity in neurological targets due to steric complementarity .

Advanced: What methodologies resolve contradictions in reported reactivity data of halogenated pyrrolidine derivatives under varying conditions?

Methodological Answer:
Contradictions (e.g., divergent reaction outcomes under acidic vs. basic conditions) can be resolved by:

  • Systematic kinetic studies to map pH-dependent reactivity.
  • Computational modeling (DFT) to predict transition states and intermediate stability.
  • Controlled parallel experiments isolating variables (e.g., solvent, temperature).
    For instance, conflicting reports on the stability of the pyrrolidine ring under oxidative conditions may arise from trace metal impurities; thus, chelating agents (e.g., EDTA) are recommended in reaction setups .

Advanced: How can computational modeling predict the pharmacological potential of 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding to targets like GPCRs or kinases.
  • Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes.
  • ADMET prediction tools (SwissADME, pkCSM) estimate bioavailability and toxicity.
    For example, fluorine substituents may enhance blood-brain barrier penetration, as seen in analogous fluorophenyl-pyrrolidine compounds .

Basic: What are the common intermediates in the synthesis of halogenated pyrrolidin-3-ol derivatives?

Methodological Answer:
Key intermediates include:

  • 3-Chloro-2-fluorobenzyl chloride for aryl group introduction.
  • Pyrrolidin-3-one for subsequent reduction to the alcohol.
  • Protected pyrrolidine derivatives (e.g., tert-butyloxycarbonyl, BOC) to prevent undesired side reactions.
    Intermediates are characterized via TLC monitoring and intermediate quenching to optimize yields .

Advanced: What strategies mitigate side reactions during the functionalization of the pyrrolidine ring in 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol?

Methodological Answer:

  • Protecting groups (e.g., acetyl for the hydroxyl group) during aryl substitution.
  • Low-temperature reactions (−78°C) to suppress ring-opening or polymerization.
  • Catalytic systems (e.g., Pd/Cu for cross-coupling) to enhance regioselectivity.
    For example, over-alkylation of the pyrrolidine nitrogen can be minimized using bulky bases like DBU .

Basic: What solvents and conditions stabilize 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol during storage?

Methodological Answer:

  • Store under inert gas (N₂ or Ar) in amber vials at −20°C.
  • Use anhydrous solvents (e.g., acetonitrile or DMF) to prevent hydrolysis.
  • Add stabilizers (e.g., BHT for radical scavenging) if long-term storage is required.
    Degradation studies on similar compounds show increased stability in non-polar solvents like hexane .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol
Reactant of Route 2
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1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol

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